molecular formula C17H18Cl2N2 B5675359 1-(2-chlorobenzyl)-4-(3-chlorophenyl)piperazine

1-(2-chlorobenzyl)-4-(3-chlorophenyl)piperazine

Cat. No. B5675359
M. Wt: 321.2 g/mol
InChI Key: GXSVBUMVUWEEOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds to 1-(2-chlorobenzyl)-4-(3-chlorophenyl)piperazine involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. The synthesis process of similar compounds has been detailed, demonstrating a total yield of around 48.2% for one method, with factors influencing alkylation, acidulation, and nitro group reduction being discussed (Quan, 2006).

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through techniques such as IR and 1H-NMR, providing insights into the structural integrity and confirmation of synthesized molecules (Li Ning-wei, 2005).

Chemical Reactions and Properties

Research on similar piperazine derivatives involves the study of their reactions with different chemical agents, providing a basis for understanding the chemical behavior of 1-(2-chlorobenzyl)-4-(3-chlorophenyl)piperazine. These studies offer insights into the reactivity and potential functionalization of the compound through various chemical reactions.

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. For example, the crystal structure of a similar compound, 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate, has been described, highlighting the importance of hydrogen bonding in the crystal packing (Sathya et al., 2021).

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(2-chlorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2/c18-15-5-3-6-16(12-15)21-10-8-20(9-11-21)13-14-4-1-2-7-17(14)19/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSVBUMVUWEEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5268011

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